2',4'-DIMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE
Description
Overview and Significance in Organic Chemistry
2',4'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone occupies a prominent position within the realm of fluorinated aromatic ketones, serving as a valuable building block in organic synthesis and various chemical transformations. The compound's significance stems from its unique trifluorophenyl substitution, which fundamentally alters the electronic properties of the molecule and enhances its chemical stability and reactivity compared to non-fluorinated analogs. The electron-withdrawing nature of the trifluorophenyl group significantly influences the compound's chemical behavior, making it particularly suitable for applications requiring enhanced lipophilicity and altered electronic characteristics. Within the broader context of organic chemistry, this compound represents an important class of fluorinated ketones that have found extensive utility in pharmaceutical intermediates, materials science applications, and advanced organic transformations.
The compound belongs to the propiophenone family, which are aromatic ketones characterized by a ketone functional group attached to a phenyl ring with an ethyl substituent. The propiophenone backbone provides a versatile framework for chemical modifications, and the incorporation of multiple fluorine atoms and methyl substituents creates opportunities for fine-tuning molecular properties. Research has demonstrated that compounds with similar structural features exhibit enhanced binding affinity to biological targets due to the electron-withdrawing properties of fluorine substituents, which influence how these molecules interact with biomolecules and other chemical species. The strategic placement of fluorine atoms in the 3,4,5-positions creates a symmetrical substitution pattern that contributes to the compound's stability and predictable reactivity patterns.
The molecular structure features a propiophenone core with distinct substitution patterns that contribute to its unique properties. Computational studies using various spectroscopic techniques, including Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy, have confirmed the presence of specific functional groups and substituents, providing detailed insights into the compound's three-dimensional structure. The compound exhibits specific physical properties including an XLogP3-AA value of 4.5, indicating high lipophilicity, zero hydrogen bond donors, four hydrogen bond acceptors, and four rotatable bonds, all of which contribute to its chemical behavior and potential applications. These structural characteristics make it particularly valuable in applications where membrane permeability and protein binding are important considerations.
Historical Context and Discovery
The development of this compound represents part of the broader evolution in fluorinated organic chemistry that gained momentum throughout the latter half of the twentieth century. The compound was first catalogued in chemical databases in 2008, with its Chemical Abstracts Service number 898778-00-2 being assigned during the initial registration process. The systematic study of fluorinated propiophenone derivatives emerged from the recognition that fluorine substitution could dramatically alter the physical, chemical, and biological properties of organic molecules, leading to enhanced stability, altered reactivity patterns, and improved pharmacological profiles.
The historical development of this compound class can be traced to broader research efforts focused on understanding the effects of fluorine substitution in aromatic systems. Early investigations into fluorinated aromatic compounds revealed that the introduction of fluorine atoms, particularly in specific substitution patterns, could enhance molecular stability while providing unique reactivity characteristics. The specific 3,4,5-trifluorophenyl substitution pattern found in this compound emerged from systematic studies exploring the optimal positioning of fluorine atoms to achieve desired electronic effects while maintaining synthetic accessibility. Research conducted on related fluorinated compounds demonstrated that multiple fluorine substitutions could create synergistic effects, leading to enhanced chemical properties that exceeded the sum of individual substitution effects.
The compound's registration and characterization coincided with advances in synthetic methodologies that made complex fluorinated molecules more accessible to researchers. Industrial optimization of reaction conditions, including precise control of temperature, pressure, and reaction time, enabled the efficient synthesis of this compound with high yield and purity. The development of specialized reagents and catalytic systems specifically designed for fluorinated compound synthesis played a crucial role in making such complex molecules synthetically viable for research and potential commercial applications.
Classification within Propiophenone Derivatives
This compound occupies a specialized position within the broader classification of propiophenone derivatives, representing a highly substituted member of this important chemical family. Propiophenones, as defined by their core structure of an aromatic ketone with a two-carbon alkyl chain, constitute a diverse class of compounds with varying substitution patterns and functional groups. This particular compound distinguishes itself through its dual aromatic ring system, where one ring carries the ketone functionality along with two methyl substituents, while the second ring features a distinctive trifluorophenyl substitution pattern.
Within the systematic classification of propiophenone derivatives, this compound represents the intersection of multiple structural modifications. The presence of methyl groups at the 2' and 4' positions of the ketone-bearing aromatic ring places it within the subset of methylated propiophenones, while the trifluorophenyl substituent categorizes it among halogenated derivatives. Research on related compounds, such as 2',3'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone, has revealed that subtle changes in methyl group positioning can significantly influence chemical properties and reactivity patterns. Comparative studies have shown that the 2',4'-dimethyl substitution pattern provides distinct advantages in terms of synthetic accessibility and stability compared to alternative methyl positioning strategies.
The compound's classification extends to its inclusion within fluorinated organic compounds, specifically those containing multiple fluorine atoms in defined substitution patterns. The 3,4,5-trifluorophenyl group represents a particularly valuable substitution pattern that has found applications across diverse research areas. Studies examining the biological activity of propiophenone derivatives have demonstrated that structural modifications, including fluorine incorporation and methyl substitutions, can dramatically alter biological properties and potential applications. Research involving forty-four propiophenone oxime derivatives revealed significant variation in biological activity based on specific substitution patterns, highlighting the importance of precise structural control in optimizing compound properties.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O/c1-10-3-5-13(11(2)7-10)16(21)6-4-12-8-14(18)17(20)15(19)9-12/h3,5,7-9H,4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIACJYQCWDJRHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645012 | |
| Record name | 1-(2,4-Dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-00-2 | |
| Record name | 1-(2,4-Dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2',4'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone (CAS No. 898778-00-2) is a synthetic compound with potential applications in various fields, including pharmaceuticals and material sciences. This article focuses on its biological activity, highlighting research findings, case studies, and relevant data.
- Molecular Formula : C17H15F3O
- Molecular Weight : 292.3 g/mol
- Structure : The compound features a propiophenone structure with trifluoromethyl and dimethyl substitutions that may influence its biological properties.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines.
- Cell Viability Assays :
- Mechanism of Action :
Anti-inflammatory Activity
The compound's ability to modulate inflammatory responses has also been investigated.
- Cytokine Production :
- NF-kB Pathway Inhibition :
Data Summary
| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 25 | Apoptosis via caspase activation |
| Anti-inflammatory | RAW264.7 | N/A | Inhibition of TNF-α and IL-6 production |
Case Study 1: Breast Cancer Treatment
A study conducted on the efficacy of this compound in treating breast cancer involved administering the compound to MCF-7 cells over a period of 48 hours. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers .
Case Study 2: Inflammatory Disease Model
In an animal model of induced inflammation, administration of the compound led to a significant reduction in inflammatory markers compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues .
Comparison with Similar Compounds
3-(4-Methoxyphenyl)-3',4',5'-Trifluoropropiophenone (CAS 898776-46-0)
Structural Differences :
- The methoxy group at the 4'-position replaces the methyl groups in the target compound.
- Fluorine atoms are positioned at 3',4',5' on the phenyl ring, similar to the target’s 3,4,5-trifluorophenyl group.
Physicochemical Properties :
- Molecular Weight : 294.27 g/mol (vs. ~292.3 g/mol estimated for the target compound) .
- Polarity : The methoxy group may reduce lipophilicity (logP) compared to the target’s methyl groups.
- Applications: Fluorinated propiophenones are often intermediates in pharmaceuticals; the methoxy variant may favor reactivity in nucleophilic substitutions.
2',4'-Difluoro-3-(4-Fluorophenyl)Propiophenone (CAS 654673-34-4)
Structural Differences :
- Fluorine atoms replace methyl groups at 2' and 4' positions, creating a more electron-deficient aromatic system.
- A single fluorine at the 4-position of the adjacent phenyl contrasts with the target’s 3,4,5-trifluorophenyl group.
Physicochemical Properties :
- Molecular Weight : 264.24 g/mol (lower than the target due to fewer substituents) .
- Stability : Reduced steric bulk compared to the target’s methyl groups may decrease metabolic stability.
Comparative Data Table
Research Findings and Inferences
The 3,4,5-trifluorophenyl group’s strong electron-withdrawing nature may stabilize negative charges, favoring interactions with enzymatic active sites .
Synthetic Utility :
- Methoxy-substituted analogs (e.g., CAS 898776-46-0) are more amenable to demethylation reactions, offering pathways to hydroxylated derivatives .
- Fluorine-rich analogs (e.g., CAS 654673-34-4) are likely precursors for Suzuki-Miyaura couplings due to their electrophilic aryl halide-like behavior .
Metabolic Stability: The trifluorophenyl group in the target compound may resist oxidative metabolism better than non-fluorinated analogs, extending half-life in biological systems .
Preparation Methods
Friedel-Crafts Acylation Approach
This method leverages electrophilic aromatic substitution to introduce the propanone moiety. A representative pathway includes:
- Reaction Setup : 2,4-dimethylbenzene reacts with 3-(3,4,5-trifluorophenyl)propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).
- Conditions : Anhydrous solvent (e.g., dichloromethane), reflux at 40–60°C for 6–12 hours.
- Yield : Estimated 45–60% based on analogous propiophenone syntheses.
- Steric hindrance from the 2',4'-dimethyl groups may reduce acylation efficiency.
- Competing side reactions (e.g., over-acylation) require precise stoichiometry.
Organometallic Coupling Strategies
Cross-coupling reactions enable precise construction of the carbon skeleton:
- Suzuki-Miyaura Coupling :
- Components :
- Boronic acid derivative of 3,4,5-trifluorophenyl.
- Brominated 2',4'-dimethylpropiophenone precursor.
- Catalyst : Pd(PPh₃)₄, K₂CO₃ base.
- Conditions : Tetrahydrofuran/water mix, 80°C, 24 hours.
- Yield : ~50–70% (extrapolated from similar aryl ketone syntheses).
- Components :
- Kumada Coupling :
- Uses Grignard reagents (e.g., 3,4,5-trifluorophenylmagnesium bromide) with halogenated propiophenones.
- Limitation : Sensitivity to moisture and functional groups.
Epoxide Ring-Opening Pathways
Adapted from triazole antifungal syntheses, this method involves:
- Epoxidation : Reacting 2-(1H-1,2,4-triazol-1-yl)-2,2',4'-trifluoroacetophenone with dimethyloxosulphonium methylide to form an epoxide intermediate.
- Nucleophilic Attack : Treating the epoxide with 2,4-dimethylphenylmagnesium bromide to install the aromatic group.
- Oxidation : Converting the resulting alcohol to the ketone via Jones oxidation.
- High stereochemical control for diastereomer separation.
- Yield : ~30–40% for epoxide-derived propiophenones.
Comparative Analysis of Methods
Optimization Strategies
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve coupling efficiency in Suzuki reactions.
- Catalyst Loading : Reducing Pd catalyst to 0.5–1 mol% minimizes costs without compromising yield.
- Chromatography : Silica gel chromatography with methanol/methylene chloride gradients resolves diastereomers.
Q & A
Q. What are the recommended synthetic routes for 2',4'-Dimethyl-3-(3,4,5-Trifluorophenyl)Propiophenone, and how can reaction conditions be optimized?
The compound is typically synthesized via Friedel-Crafts acylation, using a Lewis acid catalyst (e.g., AlCl₃) to facilitate electrophilic substitution. Key steps include:
- Starting materials : 3,4,5-Trifluorophenylacetyl chloride and 2,4-dimethylbenzene.
- Catalyst : AlCl₃ or FeCl₃ in anhydrous dichloromethane .
- Temperature : Controlled heating (60–80°C) to avoid side reactions like over-acylation.
- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) or recrystallization from ethanol . Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios of the acyl chloride to aromatic substrate (1:1.2 molar ratio recommended).
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at 2' and 4' positions, trifluorophenyl ring protons). Fluorine-19 NMR is essential for verifying trifluorophenyl integrity .
- Mass Spectrometry (HRMS) : To validate molecular weight (C₁₇H₁₅F₃O) and isotopic patterns.
- X-ray Crystallography : For resolving crystal packing and steric effects caused by methyl/trifluorophenyl groups. Single-crystal analysis requires slow evaporation of a saturated acetone solution .
Q. How can researchers assess the compound’s solubility and stability under varying experimental conditions?
- Solubility : Test in polar (DMSO, methanol) and non-polar (hexane) solvents using UV-Vis spectroscopy. The trifluorophenyl group enhances lipophilicity, favoring solubility in chloroform or DCM .
- Stability : Conduct accelerated degradation studies (40–60°C, 75% RH) over 4 weeks, monitoring via HPLC. Photostability requires exposure to UV light (254 nm) for 48 hours .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic degradation) or assay specificity. To address:
- Perform metabolite profiling (LC-MS/MS) to identify active/inactive derivatives.
- Use isotope labeling (e.g., ¹⁴C-tagged compound) to track biodistribution in rodent models .
- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinity to purported receptors .
Q. How does the substitution pattern (methyl/trifluorophenyl groups) influence its interaction with biological targets?
- Methyl groups : Enhance steric bulk, potentially blocking off-target interactions. Molecular dynamics simulations can map steric clashes with non-target proteins .
- Trifluorophenyl moiety : Increases electron-withdrawing effects, altering binding kinetics. Compare with analogs (e.g., 3',5'-difluoro derivatives) via docking studies (AutoDock Vina) to quantify binding energy differences .
- Experimental validation : Synthesize analogs with positional isomerism (e.g., 3',4'-dimethyl) and test against enzyme panels (e.g., cytochrome P450 isoforms) .
Q. What methodologies are recommended for studying its environmental fate and ecotoxicological impacts?
- Degradation pathways : Use HPLC-MS to identify photolytic/hydrolytic byproducts in simulated sunlight (Xe lamp) and aqueous buffers (pH 4–9) .
- Bioaccumulation : Expose model organisms (Daphnia magna, zebrafish embryos) to sublethal doses (1–10 µM) and measure tissue concentrations via GC-MS.
- Toxicity endpoints : Assess mitochondrial membrane potential (JC-1 staining) and oxidative stress markers (SOD, CAT activity) in exposed cells .
Q. How can computational modeling predict its reactivity in novel synthetic or catalytic applications?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Gaussian 09 with B3LYP/6-31G* basis set is standard .
- Reactivity descriptors : Compute Fukui indices to identify regions prone to radical formation or hydrogen abstraction.
- Catalytic applications : Screen for Suzuki-Miyaura coupling potential by simulating palladium complexation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
